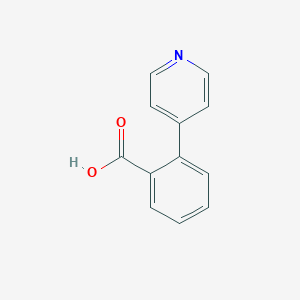

2-(Pyridin-4-yl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUBBCPCJHBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478174 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133362-99-9 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Pyridin-4-yl)benzoic Acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(Pyridin-4-yl)benzoic acid, a key building block in medicinal chemistry and materials science, with a focus on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and efficient method for the formation of a carbon-carbon bond between a halide and an organoboron compound.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The synthesis of this compound typically involves the reaction of a 2-halobenzoic acid derivative with a pyridine-4-boronic acid derivative in the presence of a palladium catalyst and a base.

The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the 2-halobenzoic acid, inserting itself into the carbon-halogen bond to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (pyridine-4-boronic acid) transfers its organic group to the palladium(II) complex, a step often facilitated by the presence of a base.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst to continue the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

The following table summarizes various reported conditions for the synthesis of this compound via Suzuki coupling, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.

| Starting Materials | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzoic acid, Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 95 | |

| 2-Chlorobenzoic acid, Pyridine-4-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | |

| Methyl 2-bromobenzoate, Pyridine-4-boronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 88* | |

| 2-Iodobenzoic acid, Pyridine-4-boronic acid pinacol ester | [Pd(allyl)Cl]₂ (1) / XPhos (2) | Cs₂CO₃ | THF | 65 | 24 | 90 |

*Yield after subsequent hydrolysis of the methyl ester.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound from 2-bromobenzoic acid and pyridine-4-boronic acid.

Materials:

-

2-Bromobenzoic acid

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and ethyl acetate.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethyl acetate.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Caption: A generalized workflow for the synthesis of this compound.

Safety Considerations

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(Pyridin-4-yl)benzoic acid. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this guide presents a comprehensive, predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This information is intended to serve as a robust reference for researchers involved in the synthesis, analysis, and application of this and related molecules.

Compound Overview

This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted with a pyridine ring. Its structure suggests potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 133362-99-9 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related structures, including benzoic acid, 4-(pyridin-4-yl)benzoic acid, and 2-picolinic acid.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and benzene rings. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.7 | d | 2H | H-2', H-6' (Pyridine) |

| ~7.8 | d | 2H | H-3', H-5' (Pyridine) |

| ~7.7 | dd | 1H | H-6 (Benzene) |

| ~7.6 | td | 1H | H-4 (Benzene) |

| ~7.5 | d | 1H | H-3 (Benzene) |

| ~7.4 | td | 1H | H-5 (Benzene) |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150 | C-2', C-6' (Pyridine) |

| ~148 | C-4' (Pyridine) |

| ~140 | C-2 (Benzene) |

| ~132 | C-1 (Benzene) |

| ~131 | C-4 (Benzene) |

| ~130 | C-6 (Benzene) |

| ~129 | C-5 (Benzene) |

| ~128 | C-3 (Benzene) |

| ~122 | C-3', C-5' (Pyridine) |

The IR spectrum will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1300 | Medium | C-O stretch |

| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M - OH]⁺ |

| 154 | Medium | [M - COOH]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine fragment) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2-(Pyridin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Pyridin-4-yl)benzoic acid. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and characteristics of this compound.

Core Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on established chemical shift principles and spectral data of analogous compounds.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 2H | H-2', H-6' |

| ~7.90 | d | 2H | H-3', H-5' |

| ~7.75 | m | 1H | H-3 |

| ~7.60 | m | 2H | H-4, H-5 |

| ~7.45 | m | 1H | H-6 |

| ~10-13 | br s | 1H | COOH |

d: doublet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~150 | C-2', C-6' |

| ~148 | C-4' |

| ~140 | C-2 |

| ~132 | C-1 |

| ~131 | C-4 |

| ~130 | C-6 |

| ~129 | C-5 |

| ~125 | C-3 |

| ~122 | C-3', C-5' |

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR data acquisition and analysis.

Experimental Protocols

The following is a detailed methodology for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.

General Experimental Procedure

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR experiments such as COSY and HSQC.

An In-depth Technical Guide to the Solubility of 2-(Pyridin-4-yl)benzoic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(Pyridin-4-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in common organic solvents. Furthermore, a theoretical solubility profile is discussed based on the structural characteristics of the molecule. This guide is intended to be a foundational resource for researchers, enabling the systematic evaluation of this compound's solubility and facilitating its application in further research and development.

Introduction

This compound is a heterocyclic aromatic compound that incorporates both a pyridine ring and a benzoic acid moiety. This unique combination of a basic nitrogenous heterocycle and an acidic carboxylic group imparts distinct physicochemical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening.

A thorough review of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound. This guide aims to address this gap by providing a robust experimental framework for researchers to determine the solubility of this compound in a range of common organic solvents.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound suggests a nuanced solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents like alcohols.

-

Carboxylic Acid Group: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, further enhancing its affinity for polar solvents.

-

Benzoic Acid Core: The aromatic rings contribute to nonpolar character, which may allow for some solubility in less polar solvents.

Based on these features, this compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in nonpolar solvents such as hexane and toluene.

Experimental Protocol for Solubility Determination

The following section details a reliable and widely used gravimetric method for determining the solubility of this compound in various organic solvents.[1][2][3]

Principle

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[2][3]

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or shaker incubator

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm pore size)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[1]

-

-

Sample Collection:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent completely. For volatile solvents, this can be done at room temperature in a fume hood or by gentle heating in a vacuum oven.[1] For high-boiling solvents like DMSO, a high-vacuum line or lyophilization may be necessary.

-

Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the container with the dry solid residue on an analytical balance.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of solution taken (mL)] x 100

To express the solubility in molarity (mol/L), the mass of the residue is converted to moles using the molecular weight of this compound (199.21 g/mol ).

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

|---|---|---|

| Data to be determined experimentally | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | ||

| Ethyl Acetate | ||

| Toluene |

| Hexane | | |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

Physical and chemical properties of 2-(Pyridin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its fundamental characteristics, provides a robust synthesis protocol, and explores its potential biological activities.

Core Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 133362-99-9 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | >300°C (for 4-isomer) | [2] |

| Boiling Point | 384.3±25.0 °C (Predicted for 4-isomer) | |

| pKa | 4.36±0.10 (Predicted for a similar structure) | |

| Solubility | Slightly soluble in water (for 4-isomer) |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthesis involves the coupling of 2-bromobenzoic acid with 4-pyridylboronic acid.

Experimental Workflow

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectral Characterization

While specific spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from its structural motifs: a carboxylic acid, a benzene ring, and a pyridine ring.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the benzoic acid and pyridine rings. The aromatic protons will likely appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 120-150 ppm region.

-

FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragmentation of the pyridine ring.

Biological Activity and Potential Applications

The biological activities of pyridinylbenzoic acid derivatives are an area of active research. While specific studies on this compound are limited in the provided results, related compounds have shown a range of biological effects.

Benzoic acid and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties.[3] The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, can significantly influence the biological activity of the parent molecule. Pyrimidine derivatives, which share structural similarities, have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor effects.

The differential biological activities of various isomers of hydroxybenzoic acid suggest that the substitution pattern on the benzoic acid ring is critical for its interaction with biological targets.[4] For instance, certain dihydroxybenzoic acid isomers have been shown to dissociate amyloid-β oligomers, which are implicated in Alzheimer's disease.[5] This highlights the potential for this compound and its derivatives to be explored for their effects on various signaling pathways and disease models.

One study on a pyridinecarboxylic acid derivative demonstrated its ability to stimulate pro-angiogenic mediators and inhibit reactive nitrogen and oxygen species through a PPARγ-dependent pathway in the context of T. cruzi infection.[6] This suggests that pyridinylbenzoic acid scaffolds could be promising starting points for the development of novel therapeutics targeting inflammatory and infectious diseases.

Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Caption: Potential biological activities and signaling pathways of pyridinylbenzoic acid derivatives.

References

- 1. rsc.org [rsc.org]

- 2. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 2-(Pyridin-4-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(pyridin-4-yl)benzoic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. The information is curated to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, with activities documented against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activities of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-(pyridin-4-yloxy)benzamide derivative | A549 (Lung) | 1.03 | |

| HeLa (Cervical) | 1.15 | |||

| MCF-7 (Breast) | 2.59 | |||

| 2 | 1,3-diphenyl-[1][2][3]triazolo [3,4-b][1][3][4]thiadiazole derivative | HeLa (Cervical) | - | [5] |

| 3 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [5] |

| 4 | 2-aminothiazole derivative | 786-O (Renal) | - | [5] |

| 5 | 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Liver) | - |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in the culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a further 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Visualizing Anticancer Mechanisms

The anticancer activity of some pyridine derivatives has been linked to the inhibition of specific signaling pathways.

Caption: Inhibition of a generic growth factor signaling pathway by a pyridine derivative.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated potent anti-inflammatory effects in preclinical models. This activity is often attributed to the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Data

| Compound ID | Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference |

| 6 | Imidazo[1,2-a]pyridine carboxylic acid derivative | Carrageenan-induced paw edema (rat) | - | Significant | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Indomethacin, Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (e.g., control, reference, and test groups), with at least 5-6 animals per group.

-

-

Compound Administration:

-

Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

-

The control group receives only the vehicle.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

-

Visualizing the Experimental Workflow

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-(Pyridin-4-yl)benzoic Acid: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)benzoic acid, a molecule featuring a benzoic acid scaffold substituted with a pyridine ring, represents a chemical entity with largely unexplored therapeutic potential. While direct research on this specific isomer is notably scarce in publicly available scientific literature, the broader classes of pyridinylbenzoic acids and related nitrogen-containing heterocyclic compounds have demonstrated significant promise in various therapeutic areas. This technical guide aims to provide a comprehensive overview of the potential applications of this compound by examining the established biological activities of its structural analogs and derivatives. The significant gap in the current body of research on this particular molecule underscores an opportunity for novel investigations in drug discovery and development.

Analysis of a Key Derivative: Anticancer Potential

While data on this compound itself is limited, a study on a synthesized derivative, 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one, offers a glimpse into its potential therapeutic relevance, particularly in oncology. This compound was synthesized from 5-Chloro-2-(isonicotinamido)benzoic acid, a direct derivative of the core molecule of interest.

In Vitro Anticancer Activity

The synthesized quinazolinone derivative was evaluated for its anticancer activity against a human hepatocellular liver carcinoma (HepG2) cell line using a standard MTT assay. The compound demonstrated significant cytotoxic effects.

| Compound | Cell Line | Assay | IC50 Value | Reference Compound |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | MTT | 0.06 µM | Doxorubicin |

Table 1: In Vitro Anticancer Activity of a this compound derivative.[1]

This potent anticancer activity suggests that the this compound scaffold may serve as a valuable starting point for the design of novel oncology therapeutics.

Experimental Protocols: A Generalized Approach

Due to the absence of specific published experimental protocols for this compound, this section provides a generalized methodology for the synthesis and biological evaluation of similar compounds, based on standard practices in medicinal chemistry.

Synthesis of Pyridinylbenzoic Acid Derivatives

A common synthetic route to pyridinylbenzoic acids involves a Suzuki coupling reaction. The general workflow is as follows:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Steps:

-

Coupling Reaction: A mixture of a halogenated benzoic acid ester (e.g., methyl 2-bromobenzoate) and 4-pyridineboronic acid is dissolved in a suitable solvent system (e.g., toluene, ethanol, and water). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of Ester Intermediate: The crude ester is purified using column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of solvents like tetrahydrofuran (THF) and water, followed by the addition of a base such as lithium hydroxide (LiOH). The reaction is stirred at room temperature until the ester is fully hydrolyzed.

-

Final Purification: The reaction mixture is acidified to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield the final product, this compound.

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Caption: Standard workflow for an MTT cytotoxicity assay.

Potential Signaling Pathways and Therapeutic Targets

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease. The pyridine and benzoic acid moieties are common pharmacophores that can interact with a variety of biological targets.

Potential in Cancer Therapy

The anticancer activity of the quinazolinone derivative suggests that the parent scaffold might be a precursor for inhibitors of key signaling pathways in cancer, such as those involving receptor tyrosine kinases (RTKs) or downstream effectors.

Caption: Simplified overview of RTK signaling pathways in cancer.

Future Directions and Conclusion

The current landscape of research on this compound is remarkably open. The potent anticancer activity of a close derivative strongly suggests that this molecule and its analogs are worthy of further investigation. Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.

-

Broad Biological Screening: Comprehensive screening of the compound against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to establish clear SARs and optimize for potency and selectivity.

-

In Vivo Studies: Preclinical evaluation of promising candidates in relevant animal models of disease.

References

2-(Pyridin-4-yl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design and synthesis of a diverse range of biologically active compounds. Its unique combination of a pyridine ring and a benzoic acid moiety provides a versatile platform for developing targeted therapies, particularly in the areas of oncology and inflammatory diseases. This guide delves into the synthesis, biological significance, and therapeutic potential of this important chemical entity.

Synthesis and Chemical Properties

The primary method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile route for the formation of the crucial carbon-carbon bond between the pyridine and benzene rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a this compound derivative is as follows:

-

Reaction Setup: In a round-bottom flask, 2-bromobenzoic acid (1 equivalent), 4-pyridylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) are combined.

-

Solvent and Base: A suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃), is added.

-

Reaction Conditions: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for a period of 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound derivative.

Role as a Pharmacophore in Drug Design

The this compound scaffold is a key pharmacophore in a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The benzoic acid group provides a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is associated with a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as cancer. Several inhibitors incorporating the pyridinyl-phenyl motif have shown potent inhibition of p38 MAPK.

Casein Kinase 2 (CSNK2) Inhibition

Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. Inhibition of CSNK2 is a promising strategy for cancer therapy. A number of potent and selective CSNK2 inhibitors have been developed based on the this compound scaffold.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of selected derivatives containing the pyridinyl-benzoic acid core against their respective kinase targets.

| Compound/Derivative | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | Anticancer | MTT assay | 60 (µM) | [1] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2) | CSNK2A | Enzyme | 5 | [2] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2) | PIM3 | Enzyme | <3 | [2] |

| N-phenyl pyridinone p38 MAPK inhibitor (PH-797804) | p38α MAPK | Enzyme | 5.8 (Kᵢ) | [3] |

| 4-phenyl-5-pyridyl-1,3-thiazole derivative (7g) | p38 MAPK | Enzyme | Data not specified | [4] |

| 4-phenyl-5-pyridyl-1,3-thiazole derivative (10b) | p38 MAPK | Enzyme | Data not specified | [4] |

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by inhibitors containing the this compound scaffold.

References

- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-4-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

Physicochemical Properties

The fundamental properties of 2-(Pyridin-4-yl)benzoic acid are summarized in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 133362-99-9[1] |

| Molecular Formula | C₁₂H₉NO₂[1] |

| Molecular Weight | 199.21 g/mol [1] |

| Appearance | Off-white to light yellow crystalline powder (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Pathway

A logical and commonly employed route for the synthesis of this compound involves the coupling of 2-bromobenzoic acid with pyridine-4-boronic acid.

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromobenzoic acid

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring would appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the carboxyl group is expected to be the most deshielded.

-

Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring would also appear in the aromatic region. The protons ortho to the nitrogen atom (positions 2 and 6) would be the most deshielded, likely appearing as a doublet around δ 8.5-8.8 ppm. The protons meta to the nitrogen (positions 3 and 5) would appear as a doublet at a slightly upfield position.

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be observed far downfield (δ > 10 ppm), and its position would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The aromatic carbons of both the benzoic acid and pyridine rings would appear in the region of δ 120-155 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the carboxyl group would be the most deshielded within this range.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration would be observed in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration would be present around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and pyridine C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid would be observed in the 1200-1300 cm⁻¹ range.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 199. A significant fragment would likely correspond to the loss of the carboxyl group (M-45).

Potential Biological and Pharmaceutical Significance

While specific biological studies on this compound are limited in the public domain, the structural motifs it contains—a benzoic acid and a pyridine ring—are prevalent in a vast number of biologically active molecules and approved drugs.

-

Enzyme Inhibition: Benzoic acid derivatives are known to act as inhibitors for a variety of enzymes. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within enzyme active sites.

-

Receptor Antagonism/Agonism: The pyridine ring is a common pharmacophore that can interact with various receptors in the body. Its nitrogen atom can act as a hydrogen bond acceptor.

-

Scaffold for Drug Discovery: this compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to explore structure-activity relationships.

The combination of these two pharmacophoric groups in a biaryl structure provides a rigid scaffold that can be exploited for the design of targeted therapies. Further research into the biological activities of this compound and its derivatives is warranted to explore its potential in drug development.

Caption: Logical relationship of this compound's structural features to its potential applications.

References

Methodological & Application

Step-by-step protocol for Suzuki-Miyaura synthesis of 2-(Pyridin-4-yl)benzoic acid

An Application Note and Step-by-Step Protocol for the Suzuki-Miyaura Synthesis of 2-(Pyridin-4-yl)benzoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling between 2-bromobenzoic acid and pyridine-4-boronic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing this and related heteroaryl benzoic acid derivatives.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with pyridine-4-boronic acid in the presence of a suitable base and phosphine ligand.

Caption: Palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid and pyridine-4-boronic acid.

Data Presentation: Reagent Quantities

The following table summarizes the reagents, their molecular weights, and the quantities required for a typical laboratory-scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 2-Bromobenzoic Acid | 201.03 | 1.0 | 5.0 | 1.005 g |

| Pyridine-4-boronic Acid | 122.92 | 1.2 | 6.0 | 738 mg |

| Pd(OAc)₂ (Palladium Acetate) | 224.50 | 0.02 (2 mol%) | 0.1 | 22.5 mg |

| SPhos (Ligand) | 410.47 | 0.04 (4 mol%) | 0.2 | 82.1 mg |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 15.0 | 3.18 g |

| 1,4-Dioxane, Anhydrous | - | - | - | 50 mL |

| Deionized Water | - | - | - | 10 mL |

Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a common electron-rich biaryl phosphine ligand effective for Suzuki couplings. Other ligands like RuPhos or XPhos can also be considered.[4]

Experimental Protocol

Materials and Reagents

-

2-Bromobenzoic Acid (≥98%)

-

Pyridine-4-boronic Acid (≥97%)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (or other suitable phosphine ligand)

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous (≤50 ppm H₂O)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (reagent grade)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (high purity)

Equipment

-

100 mL or 250 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Schlenk line or balloon setup for inert atmosphere

-

Rubber septa

-

Syringes and needles

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Procedure

1. Reaction Setup:

-

Place a magnetic stir bar into a dry 100 mL two-neck round-bottom flask.

-

Add 2-bromobenzoic acid (1.005 g, 5.0 mmol), pyridine-4-boronic acid (738 mg, 6.0 mmol), and anhydrous potassium phosphate (3.18 g, 15.0 mmol) to the flask.

-

In a separate small vial, weigh palladium(II) acetate (22.5 mg, 0.1 mmol) and SPhos (82.1 mg, 0.2 mmol).

-

Attach a reflux condenser to the central neck of the flask and a rubber septum to the side neck.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[1]

2. Addition of Catalyst and Solvents:

-

Briefly remove the septum and add the pre-weighed catalyst and ligand mixture to the flask against a positive flow of inert gas.

-

Using a syringe, add anhydrous 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask.

-

Degas the resulting suspension by bubbling the inert gas through the liquid for 15-20 minutes.[5]

3. Reaction Execution:

-

Immerse the flask in a preheated oil bath or heating mantle set to 100 °C.

-

Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

4. Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Carefully acidify the reaction mixture to a pH of ~4-5 using 1 M HCl. The product should precipitate as a solid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification:

-

The crude solid can be purified by recrystallization.[6]

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol/water or acetone/water mixture) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

6. Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle with care under an inert atmosphere.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and contact with skin.

-

The reaction is heated; use caution to avoid thermal burns.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Note and Protocol for the Purification of 2-(Pyridin-4-yl)benzoic Acid via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(Pyridin-4-yl)benzoic acid using the recrystallization technique. Recrystallization is a pivotal method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note outlines a step-by-step procedure using a mixed solvent system of ethanol and water, which is effective for compounds like this compound that possess both aromatic and polar functional groups. The protocol details the dissolution of the crude solid in a minimal amount of hot solvent, followed by slow cooling to promote the formation of pure crystals, and subsequent isolation and drying. This method is designed to enhance the purity of the compound, which is critical for its use in research, particularly in the context of drug development where high purity is paramount.

Introduction

This compound is a bifunctional organic molecule incorporating both a carboxylic acid and a pyridine moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The purity of such compounds is of utmost importance, as impurities can significantly impact the outcome of subsequent reactions and biological assays. Recrystallization is a robust and widely used technique for the purification of crystalline solids. The underlying principle is that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is crucial for a successful recrystallization, aiming for high solubility of the target compound at high temperatures and low solubility at low temperatures. For this compound, a mixed solvent system of ethanol and water provides a desirable solubility profile to achieve effective purification.

Experimental Protocol

This protocol is designed for the recrystallization of approximately 1 gram of crude this compound. The solvent volumes may need to be adjusted based on the initial purity of the compound.

Materials

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Boiling chips or a magnetic stir bar

-

Activated charcoal (optional, for removing colored impurities)

-

Erlenmeyer flasks (50 mL and 100 mL)

-

Hot plate with magnetic stirring capability

-

Graduated cylinders

-

Glass funnel (short-stemmed)

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Watch glass

Procedure

-

Dissolution:

-

Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

-

Add a boiling chip or a magnetic stir bar.

-

Add approximately 10 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of ethanol (1-2 mL at a time), heating and stirring after each addition, until a clear solution is obtained. Avoid adding a large excess of solvent.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (approximately 20-30 mg) to the solution.

-

Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.

-

-

Hot Filtration (if decolorization was performed):

-

Set up a hot filtration apparatus by placing a short-stemmed glass funnel with fluted filter paper into the neck of a pre-warmed 100 mL Erlenmeyer flask. Pre-warm the flask and funnel on the hot plate to prevent premature crystallization.

-

Quickly pour the hot, decolorized solution through the fluted filter paper to remove the activated charcoal.

-

-

Crystallization:

-

To the hot ethanolic solution, add deionized water dropwise while stirring and keeping the solution near its boiling point. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.

-

Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in drying.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Presentation

The following table summarizes the expected quantitative data for the recrystallization of this compound. Note: These values are illustrative and can vary depending on the purity of the starting material and the precise execution of the protocol.

| Parameter | Value | Unit |

| Initial Mass of Crude Compound | 1.00 | g |

| Volume of Ethanol Used | 10 - 15 | mL |

| Volume of Water Used | 5 - 10 | mL |

| Mass of Purified Compound | 0.75 - 0.90 | g |

| Yield | 75 - 90 | % |

| Melting Point of Crude Compound | Variable (e.g., 235-240) | °C |

| Melting Point of Purified Compound | ~243-245 | °C |

| Purity (by HPLC) | >99 | % |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Caption: Workflow diagram of the recrystallization procedure.

Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of 2-(Pyridin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, capable of separating the main component from its potential process-related impurities and degradation products.

Experimental Protocols

Materials and Reagents

-

This compound: Reference Standard and test sample.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Ammonium Acetate: Analytical reagent grade.

-

Acetic Acid: Glacial, analytical reagent grade.

-

Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.

Equipment

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.

-

Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Solution Preparation: Accurately weigh about 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

-

Sample Solution Preparation: Accurately weigh about 10.0 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.

HPLC Method

A gradient elution method is employed to ensure the separation of polar and non-polar impurities.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 with Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following criteria should be met before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections of the standard solution) |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 replicate injections of the standard solution) |

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Purity Analysis Data

| Peak Name | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 3.5 | 1500 | 0.15 |

| This compound | 8.2 | 995000 | 99.50 |

| Impurity 2 | 10.1 | 2500 | 0.25 |

| Impurity 3 | 12.8 | 1000 | 0.10 |

| Total | 1000000 | 100.00 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis.

Caption: HPLC Purity Analysis Workflow.